molecular formula C145H209N41O46 B1140810 (Gln11)-amyloid beta-protein(1-28) CAS No. 106686-61-7

(Gln11)-amyloid beta-protein(1-28)

Katalognummer: B1140810
CAS-Nummer: 106686-61-7
Molekulargewicht: 3262.5 g/mol
InChI-Schlüssel: CMKVKXQGLWBAFY-QPKHPQBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(GLN11)-Amyloid Beta-Protein (1-28) is a modified fragment of the amyloid-beta (Aβ) peptide, a key player in Alzheimer’s disease pathogenesis. This variant substitutes glutamine (Gln) for glutamic acid (Glu) at position 11 within the 28-residue N-terminal region of Aβ (DAEFRHDSGYQVHHQKLVFFAEDVGSNK) . The wild-type Aβ(1-28) adopts an α-helical conformation in solution, but the Gln11 substitution may alter its biophysical properties, including aggregation propensity, solubility, and structural stability . The peptide’s molecular weight is 3259.57 Da, and it is typically synthesized in trifluoroacetic acid (TFA) salt form with >95% purity .

Eigenschaften

CAS-Nummer

106686-61-7

Molekularformel

C145H209N41O46

Molekulargewicht

3262.5 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid

InChI

InChI=1S/C145H209N41O46/c1-71(2)49-93(138(225)186-118(74(7)8)142(229)181-97(52-79-29-18-13-19-30-79)132(219)175-95(50-77-25-14-11-15-26-77)129(216)163-76(10)120(207)167-90(40-44-111(196)197)127(214)179-103(60-115(204)205)139(226)184-116(72(3)4)141(228)158-65-109(193)165-105(67-188)140(227)178-101(58-107(150)191)136(223)172-92(144(231)232)32-21-23-47-147)173-123(210)86(31-20-22-46-146)168-125(212)88(38-42-106(149)190)170-133(220)98(54-81-61-153-68-159-81)177-135(222)100(56-83-63-155-70-161-83)182-143(230)117(73(5)6)185-128(215)91(41-45-112(198)199)171-130(217)94(53-80-34-36-84(189)37-35-80)164-108(192)64-157-122(209)104(66-187)183-137(224)102(59-114(202)203)180-134(221)99(55-82-62-154-69-160-82)176-124(211)87(33-24-48-156-145(151)152)169-131(218)96(51-78-27-16-12-17-28-78)174-126(213)89(39-43-110(194)195)166-119(206)75(9)162-121(208)85(148)57-113(200)201/h11-19,25-30,34-37,61-63,68-76,85-105,116-118,187-189H,20-24,31-33,38-60,64-67,146-148H2,1-10H3,(H2,149,190)(H2,150,191)(H,153,159)(H,154,160)(H,155,161)(H,157,209)(H,158,228)(H,162,208)(H,163,216)(H,164,192)(H,165,193)(H,166,206)(H,167,207)(H,168,212)(H,169,218)(H,170,220)(H,171,217)(H,172,223)(H,173,210)(H,174,213)(H,175,219)(H,176,211)(H,177,222)(H,178,227)(H,179,214)(H,180,221)(H,181,229)(H,182,230)(H,183,224)(H,184,226)(H,185,215)(H,186,225)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,231,232)(H4,151,152,156)/t75-,76-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,116-,117-,118-/m0/s1

InChI-Schlüssel

CMKVKXQGLWBAFY-QPKHPQBTSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of (GLN11)-AMYLOID BETA-PROTEIN (1-28) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(GLN11)-AMYLOID BETA-PROTEIN (1-28) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification techniques.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

(GLN11)-AMYLOID BETA-PROTEIN (1-28) is extensively used in scientific research, particularly in the fields of:

    Chemistry: Studying the peptide’s chemical properties and reactions.

    Biology: Investigating the role of amyloid beta-proteins in cellular processes and neurodegeneration.

    Medicine: Developing therapeutic strategies for Alzheimer’s disease by targeting amyloid beta-protein aggregation.

    Industry: Producing diagnostic tools and assays for detecting amyloid beta-proteins.

Wirkmechanismus

(GLN11)-AMYLOID BETA-PROTEIN (1-28) exerts its effects by forming aggregates that are toxic to neuronal cells. The peptide interacts with cellular membranes, leading to membrane disruption and cell death. The molecular targets include:

    Cellular Membranes: Disruption of membrane integrity.

    Proteins: Interaction with other proteins involved in cellular signaling and homeostasis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Amyloid Beta-Protein Fragments

Below is a comparative analysis of (GLN11)-Aβ(1-28) with other Aβ variants, focusing on sequence, structural features, aggregation behavior, and functional implications.

Table 1: Key Properties of Aβ Fragments

Fragment Sequence Length Position 11 Residue Aggregation Propensity Structural Features Relevance to Disease
(GLN11)-Aβ(1-28) 28 residues Gln Moderate Predominantly α-helical Studied for aggregation modulation
Wild-type Aβ(1-28) 28 residues Glu Low α-helical in solution Model for early-stage Aβ folding
Aβ(1-40) 40 residues Glu High β-sheet-rich fibrils Major component of diffuse plaques
Aβ(1-42) 42 residues Glu Very high Hydrophobic C-terminal fibrils Core of senile plaques in AD
Aβ(1-16) 16 residues Glu Negligible Disordered Minimal aggregation; used in assays

Structural and Aggregation Differences

  • This may enhance intermolecular interactions, increasing aggregation propensity compared to wild-type Aβ(1-28) . However, its aggregation rate remains lower than Aβ(1-40) or Aβ(1-42), which contain hydrophobic C-terminal regions critical for β-sheet formation .
  • Conformational Stability : Wild-type Aβ(1-28) maintains α-helical structure in solution due to its truncated length, while longer fragments (e.g., Aβ(1-42)) transition to β-sheets under physiological conditions . The Gln11 variant may destabilize the α-helix, promoting partial β-strand formation, as observed in circular dichroism studies of similar Aβ analogs .

Functional Implications

  • Toxicity and Plaque Formation : Aβ(1-42) is the most neurotoxic and aggregation-prone variant, forming insoluble fibrils that disrupt neuronal membranes . In contrast, (GLN11)-Aβ(1-28) is less likely to form mature fibrils but may contribute to soluble oligomers, which are implicated in synaptic dysfunction .
  • Research Applications : Aβ(1-16) and Aβ(1-28) are often used in ELISA kits and binding assays due to their solubility and low aggregation . The Gln11 variant serves as a tool to study residue-specific effects on Aβ folding and aggregation pathways .

Research Findings and Data

Aggregation Kinetics

  • Thioflavin T (ThT) Assays : (GLN11)-Aβ(1-28) exhibits a lag phase of ~12 hours before aggregation, compared to <6 hours for Aβ(1-42) .
  • Solubility : At pH 7.4, (GLN11)-Aβ(1-28) remains soluble at concentrations up to 100 µM, whereas Aβ(1-42) precipitates at 10 µM .

Comparative Table: Analytical Parameters

Parameter (GLN11)-Aβ(1-28) Aβ(1-40) Aβ(1-42)
Molecular Weight (Da) 3259.57 4329.80 4514.10
HPLC Retention Time 14.2 min 18.5 min 19.8 min
EC50 (Membrane Toxicity) 25 µM 5 µM 2 µM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.